molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4

Benzo[1,3]dioxol-5-yl-acetyl chloride

Cat. No.: B1270855
CAS No.: 6845-81-4
M. Wt: 198.6 g/mol
InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-acetyl chloride is an organic compound with the molecular formula C9H7ClO3. It is characterized by a benzene ring fused with a dioxole ring and an acetyl chloride functional group. This compound is primarily used in organic synthesis as a reagent for the preparation of various organic compounds .

Biochemical Analysis

Biochemical Properties

Benzo[1,3]dioxol-5-yl-acetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The interaction between this compound and cyclooxygenase leads to the inhibition of the enzyme’s activity, thereby affecting the production of prostaglandins . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells, this compound induces cell cycle arrest and apoptosis . This compound influences cell signaling pathways by modulating the activity of key proteins involved in cell proliferation and survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of prostaglandins . Additionally, this compound interacts with other proteins involved in cell signaling pathways, leading to the modulation of their activity and subsequent changes in cellular responses. This compound also influences gene expression by affecting the transcriptional activity of specific genes, thereby altering cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride typically involves the reaction of benzo[1,3]dioxole with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-yl-acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[1,3]dioxol-5-yl-acetyl chloride has several applications in scientific research:

Comparison with Similar Compounds

  • Benzo[1,3]dioxol-5-yl-acetic acid
  • Benzo[1,3]dioxol-5-yl-methyl ketone

Comparison: Benzo[1,3]dioxol-5-yl-acetyl chloride is unique due to its acetyl chloride functional group, which makes it highly reactive and useful in organic synthesis. In contrast, compounds like Benzo[1,3]dioxol-5-yl-acetic acid and Benzo[1,3]dioxol-5-yl-methyl ketone have different functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZGCXMAJSUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373429
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6845-81-4
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3,4-methylenedioxyphenylacetic acid (569 mg, 3.16 mmol) in chloroform (6 ml) was added thionyl chloride (1.2 ml). The mixture was refluxed for about 3 hours, and was evaporated. Toluene was added to the residue and the mixture was evaporated to remove the excess of thionyl chloride. To the residue was added dichloromethane (3 ml) to give a dichloromethane solution of 3,4-methylenedioxyphenylacetyl chloride. To an ice-cold mixture of 2-amino-4-(4-piperidinyl)quinazoline (600 mg, 2.63 mmol) and triethylamine (319 mg, 3.16 mmol) in dichloromethane (16 ml) was added dropwise the solution of 3,4-methylenedioxyphenylacetyl chloride prepared above under a nitrogen atmosphere. The mixture was stirred for about two hours and to the reaction mixture was added dichloromethane and saturated sodium hydrogencarbonate aqueous solution followed by extraction. The organic layer was washed with water, and then dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1). Crystallization from methanol gave the titled compound (617 mg).
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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